

A Technical Guide to 9-Phenylcarbazole-d13 for Analytical Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **9-Phenylcarbazole-d13**, a crucial isotopically labeled internal standard for quantitative analytical research. This document outlines its chemical properties, lists key suppliers, and offers detailed, generalized experimental protocols for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to 9-Phenylcarbazole-d13

9-Phenylcarbazole-d13 is the deuterated form of 9-Phenylcarbazole, an aromatic heterocyclic organic compound. The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to its non-labeled counterpart. This characteristic makes it an ideal internal standard for quantitative analysis, as it co-elutes with the target analyte during chromatographic separation and experiences similar ionization effects in the mass spectrometer, allowing for accurate correction of analytical variability.[1]

Chemical Properties and Data

A summary of the key chemical properties for **9-Phenylcarbazole-d13** is provided below.



Property	Value
Chemical Name	9-Phenylcarbazole-d13
Synonyms	N-Phenylcarbazole-d13
CAS Number	2847910-31-8
Molecular Formula	C18D13N
Molecular Weight	256.38 g/mol
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

Suppliers of 9-Phenylcarbazole-d13

Below is a list of notable suppliers of **9-Phenylcarbazole-d13** for research purposes. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise quantitative data.

Supplier	Product Code	Purity Information (Typical)
MedChemExpress	HY-33672S	Isotopic Purity: ≥98% (by MS); Chemical Purity: ≥98% (by HPLC/GC)
Toronto Research Chemicals	P421217	Isotopic Purity: ≥98% (by MS); Chemical Purity: ≥98% (by HPLC/GC)

Note: Purity values are typical and may vary between lots. Always refer to the supplier's Certificate of Analysis for specific data.

Quantitative Data Summary



The following table summarizes the typical quantitative data for **9-Phenylcarbazole-d13**. This information is generally found on the Certificate of Analysis provided by the supplier.

Parameter	Specification	Method
Chemical Purity	≥98%	HPLC or GC
Isotopic Purity	≥98%	Mass Spectrometry
Deuterium Incorporation	≥99 atom % D	Mass Spectrometry

Experimental Protocols

9-Phenylcarbazole-d13 is primarily used as an internal standard in chromatographic methods to enhance the accuracy and precision of quantification.[1] Below are detailed, generalized protocols for its use in GC-MS and LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of thermally stable and volatile to semi-volatile analytes.

5.1.1. Materials and Reagents

- 9-Phenylcarbazole-d13 internal standard stock solution (e.g., 100 μg/mL in a suitable solvent like toluene or dichloromethane).
- Analyte(s) of interest.
- High-purity solvents for sample preparation and dilution (e.g., hexane, dichloromethane, acetone).
- Anhydrous sodium sulfate (for sample drying).
- GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent).

5.1.2. Sample Preparation



- Extraction: Extract the analyte(s) from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).
- Internal Standard Spiking: Spike a known volume of the 9-Phenylcarbazole-d13 internal standard stock solution into the sample extract prior to any further concentration steps. The final concentration of the internal standard should be similar to the expected concentration of the analyte(s).
- Concentration and Reconstitution: Concentrate the extract to a final volume (e.g., 1 mL)
 under a gentle stream of nitrogen. If necessary, exchange the solvent to one compatible with
 the GC injection.

5.1.3. GC-MS Instrumental Analysis

- Injector: Splitless mode, 280 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 300 °C.
 - Hold: 10 minutes at 300 °C.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.
 - Monitor the molecular ions (or other characteristic fragment ions) for both the analyte(s) and 9-Phenylcarbazole-d13.

5.1.4. Data Analysis

• Integrate the peak areas of the analyte(s) and the **9-Phenylcarbazole-d13** internal standard.



- Calculate the relative response factor (RRF) using a calibration curve prepared with known concentrations of the analyte(s) and a constant concentration of the internal standard.
- Quantify the analyte concentration in the samples using the calculated RRF and the peak area ratio of the analyte to the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is suitable for a wider range of analytes, including those that are not amenable to GC analysis.

5.2.1. Materials and Reagents

- 9-Phenylcarbazole-d13 internal standard stock solution (e.g., 100 µg/mL in a suitable solvent like acetonitrile or methanol).
- Analyte(s) of interest.
- High-purity solvents for mobile phase and sample preparation (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate).
- LC-MS/MS system with a suitable column (e.g., C18 reverse-phase).

5.2.2. Sample Preparation

- Extraction: Extract the analyte(s) from the sample matrix (e.g., protein precipitation for biological samples, solid-phase extraction for environmental samples).
- Internal Standard Spiking: Add a known volume of the 9-Phenylcarbazole-d13 internal standard stock solution to the sample extract.
- Filtration/Centrifugation: Remove any particulate matter by filtering or centrifuging the sample before injection.

5.2.3. LC-MS/MS Instrumental Analysis

• Liquid Chromatography:



- Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 μm).
- o Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate the analyte(s) from matrix components (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Optimize the precursor and product ion transitions for both the analyte(s) and 9-Phenylcarbazole-d13.

5.2.4. Data Analysis

- Integrate the peak areas of the MRM transitions for the analyte(s) and the 9-Phenylcarbazole-d13 internal standard.
- Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
- Determine the concentration of the analyte(s) in the samples from the calibration curve.

Mandatory Visualizations

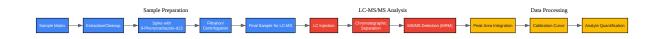
The following diagrams illustrate the generalized workflows for using **9-Phenylcarbazole-d13** as an internal standard in analytical research.





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Caption: Generalized workflow for using 9-Phenylcarbazole-d13 in GC-MS analysis.



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Caption: Generalized workflow for using **9-Phenylcarbazole-d13** in LC-MS/MS analysis.

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References

- 1. resolvemass.ca [resolvemass.ca]
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